molecular formula C16H16ClN3O2S B2416219 N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396865-60-3

N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2416219
CAS No.: 1396865-60-3
M. Wt: 349.83
InChI Key: IDPGELPUZUZFNG-UHFFFAOYSA-N
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Description

The compound “N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a heterocyclic organic compound. It is part of the thiazine group of compounds, which are largely unexplored for their pharmacological activities .


Synthesis Analysis

The synthesis of similar thiazine derivatives involves the interaction of polysubstituted 2-chloropyridines with 3-hydroxy-imidazo[2,1-b][1,3]thiazines . Another method involves the cyclization of 1-(7-chloro-6-fluoro-1 H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea in a microwave-induced reaction .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in various chemical reactions, including methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation processes (Kappe & Roschger, 1989).
  • Its derivatives have been synthesized and shown to possess antimicrobial activity, indicating potential use in pharmaceutical research (Gein et al., 2015).

Biological Activities

  • Some derivatives of this compound, especially those featuring the thiazine structure, have shown promising antimicrobial properties, suggesting their potential as antibiotics or in related applications (Sayed et al., 2006).

Advanced Synthesis Techniques

  • The compound and its related structures have been synthesized using modern microwave techniques, which offer advantages like higher yields and shorter reaction times compared to conventional methods (Youssef et al., 2012).

Potential for Antitumor Activity

  • Some derivatives have been reported to exhibit antitumor activity, making them of interest in cancer research (Traven' et al., 1984).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-10-6-19-16-20(15(10)22)8-12(9-23-16)14(21)18-7-11-4-2-3-5-13(11)17/h2-6,12H,7-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPGELPUZUZFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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